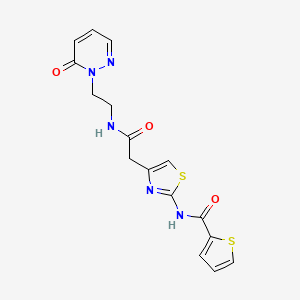

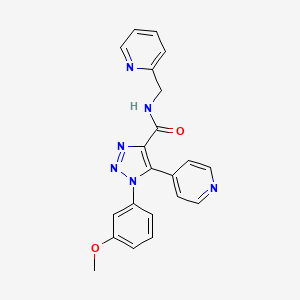

![molecular formula C20H18N2O3S2 B2530587 N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946267-78-3](/img/structure/B2530587.png)

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The tetrahydroquinoline moiety is a common feature in many pharmacologically active compounds, and its incorporation into benzenesulfonamide derivatives has been explored for potential therapeutic applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the amidation reaction between amines and benzenesulfonyl chlorides. For instance, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives was achieved using 8-aminoquinoline and benzenesulfonyl chloride derivatives as raw materials . Similarly, the synthesis of tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety was performed using the modified Pictet-Spengler reaction and Click chemistry . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various heterocyclic moieties. The 3D structural characterization of these compounds, including the tetrahydroquinoline derivatives, has been reported, revealing the existence of intramolecular weak hydrogen bonds that influence the conformational preferences of these molecules . X-ray crystallography and molecular modeling studies have been used to confirm these findings and understand the interactions within the molecular structure .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The electrospray ionization mass spectroscopy (ESI-MS) fragmentation pathways of these derivatives have been studied, showing that the compounds tend to crack around the —SO2—NR— moiety, with the nature of the substituent R influencing the fragmentation pathways and fragment ions . This information is crucial for analyzing and confirming the structures of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect properties such as solubility, melting point, and biological activity. For example, the introduction of a tetrahydroisoquinoline moiety has been shown to confer potent and selective agonistic activity on human beta3 adrenergic receptors . Additionally, the presence of the sulfonamide group is known to facilitate interactions with metal ions, as demonstrated by a benzenesulfonamidoquinolino-beta-cyclodextrin derivative that acts as a fluorescent sensor for Zn2+ .

Scientific Research Applications

Molecular Interactions and Inhibition Studies

Probing Molecular Interactions

Research has delved into the interactions between human Carbonic Anhydrases (hCAs) and novel classes of benzenesulfonamides, highlighting the potential to improve selectivity towards druggable isoforms through the introduction of hydrophobic/hydrophilic functionalities. A specific compound demonstrated remarkable inhibition for brain-expressed hCA VII, emphasizing the importance of nonpolar contacts for hCA inhibitors (Bruno et al., 2017).

Synthesis and Characterization Studies

Synthesis of Derivatives

Studies have also focused on the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through cyclocondensation reactions, indicating the structural and stereochemical significance based on analytical and spectroscopic data (Croce et al., 2006).

Catalysis by Ruthenium Complexes

Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized, characterized, and screened for their efficiency as catalysts in transfer hydrogenation of acetophenone derivatives, showcasing good activity and potential for further exploration in catalytic processes (Dayan et al., 2013).

Antitumor Activity

Novel Antitumor Agents

Research into tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has uncovered a new class of antitumor agents. Several compounds were synthesized and evaluated, with some showing higher potency and efficacy than the reference drug Doxorubicin, indicating significant potential for cancer therapy (Alqasoumi et al., 2010).

Safety and Hazards

properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)22-12-4-6-15-10-11-16(14-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYVWKXVSZWGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

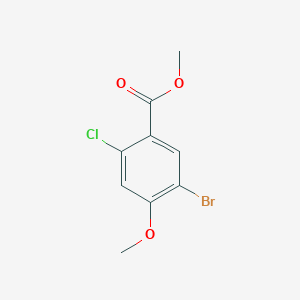

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

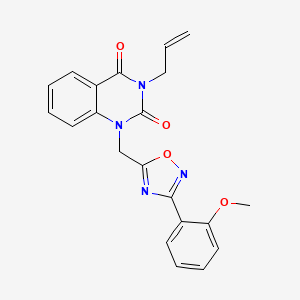

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

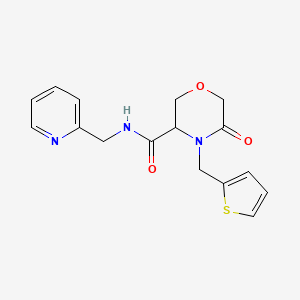

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)